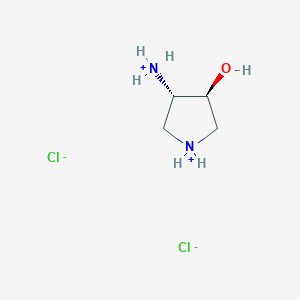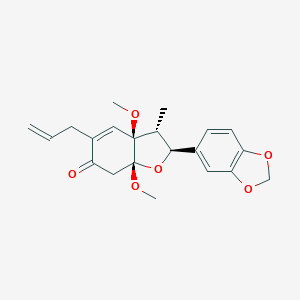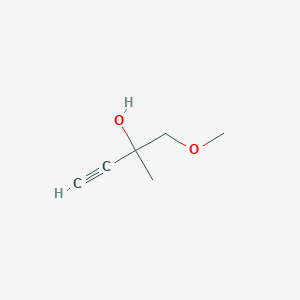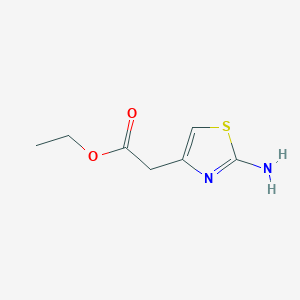
(3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2O and a molecular weight of 175.05 g/mol . It is used in various scientific research applications, particularly in the preparation of novel α-mannosidase inhibitors and the synthesis of protected 4-hydroxypyrrolidines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of a precursor compound, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different stereoisomers or reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidinol ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various functionalized pyrrolidinols .
Scientific Research Applications
(3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of (3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride involves its interaction with specific molecular targets, such as enzymes. For instance, as an α-mannosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of mannose-containing substrates. This inhibition can modulate various biological pathways and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)4-Amino-3-Pyrrolidinol Dihydrochloride: A stereoisomer with different spatial arrangement of atoms.
4-Hydroxyproline: A structurally similar compound with a hydroxyl group at the 4-position.
Pyrrolidine: A simpler analog without the amino and hydroxyl functional groups.
Uniqueness
(3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as an α-mannosidase inhibitor sets it apart from other similar compounds, making it valuable in research and potential therapeutic applications .
Properties
IUPAC Name |
[(3S,4S)-4-hydroxypyrrolidin-1-ium-3-yl]azanium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.2ClH/c5-3-1-6-2-4(3)7;;/h3-4,6-7H,1-2,5H2;2*1H/t3-,4-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAZOHSJJZWBPV-RGVONZFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C[NH2+]1)O)[NH3+].[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C[NH2+]1)O)[NH3+].[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2R)-2-[(R)-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B42811.png)


